

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine molecular weight

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Compound of Interest

Compound Name: 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

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An In-Depth Technical Guide to **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine**

Abstract

This technical guide provides a comprehensive overview of **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine**, a critical fluorinated heterocyclic intermediate. The document is structured to serve researchers, scientists, and professionals in drug development and agrochemical synthesis. It delves into the compound's core physicochemical properties, including its precise molecular weight, and presents a logical framework for its synthesis, analytical characterization, and potential applications. Emphasizing scientific integrity, this guide integrates established methodologies for analogous compounds to propose robust protocols for analysis and handling. Safety protocols and toxicological considerations are also addressed, providing a well-rounded resource for laboratory and development settings.

Core Physicochemical Properties and Identifiers

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is a solid chemical compound valued as a building block in synthetic chemistry.^[1] The incorporation of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for designing bioactive molecules. Its fundamental properties are summarized below.

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | [1] |
| Synonyms | 2-Amino-4-chloro-6-trifluoromethyl-pyrimidine | [1] |
| CAS Number | 16097-60-2 | [1][2] |
| Molecular Formula | C ₅ H ₃ ClF ₃ N ₃ | [1] |
| Molecular Weight | 197.55 g/mol | [2] |
| Appearance | Solid | [1] |

Synthesis Pathway

While specific, peer-reviewed syntheses for **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine** are not abundantly detailed in public literature, a logical and established route can be inferred from standard pyrimidine chemistry. The most plausible approach involves the selective chlorination of a more accessible precursor, such as 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. The trifluoromethyl group is a stable and robust substituent that withstands common chlorinating reagents.

The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a standard transformation, typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is first activated before being displaced by a chloride ion.

Proposed Experimental Protocol: Synthesis from a Hydroxy Precursor

This protocol describes a general procedure for the chlorination of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.

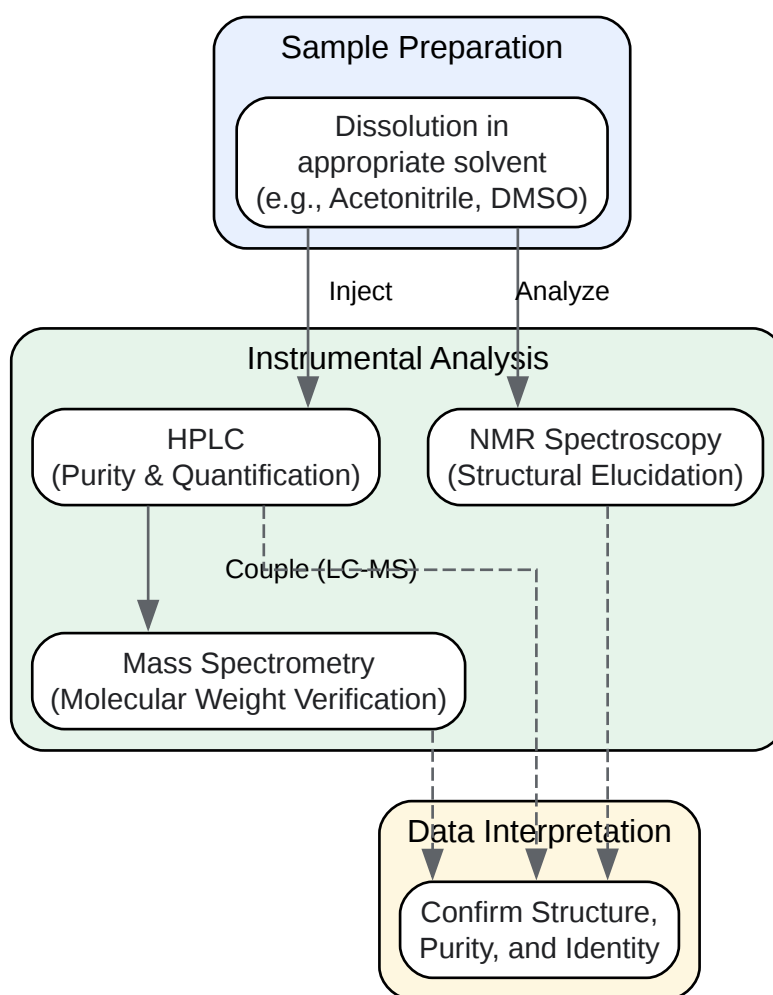
- **Reagent Preparation:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 1 equivalent of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

to the flask.

- **Reaction Initiation:** Carefully add an excess of phosphorus oxychloride (POCl_3 , ~5-10 equivalents) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
- **Reflux:** Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl_3 . This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
- **Neutralization & Extraction:** Neutralize the acidic aqueous solution with a base, such as sodium carbonate or a concentrated sodium hydroxide solution, until the pH is basic (~8-9). The product will typically precipitate as a solid. Alternatively, extract the product into an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** Collect the solid product by filtration and wash with cold water. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization Workflow

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A multi-step analytical workflow employing chromatographic and spectroscopic techniques is standard practice.



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Caption: General workflow for analytical characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be adapted for quantification. The polarity of the molecule suggests that reverse-phase chromatography is the most suitable method.

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape.[3]
 - Rationale: Formic acid helps to protonate the amino group, reducing peak tailing and improving resolution.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure:
 - Prepare a sample solution of ~1 mg/mL in acetonitrile.
 - Inject 5-10 μ L of the sample onto the column.
 - Run a gradient elution, for example, from 10% to 90% acetonitrile over 15 minutes.
 - The purity is calculated based on the relative peak area of the main component.

Protocol 2: Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. It is often coupled with HPLC (LC-MS) for definitive identification.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
 - Rationale: The basic amino group on the pyrimidine ring is readily protonated, making ESI+ an efficient ionization method.
- Analysis:
 - Infuse the sample solution directly or analyze the eluent from the HPLC.
 - Scan for the protonated molecule $[M+H]^+$.
 - Expected m/z: For $C_5H_3ClF_3N_3$, the expected monoisotopic mass is 196.99. The $[M+H]^+$ ion should be observed at approximately m/z 197.99. The characteristic isotopic pattern of

chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ in a ~3:1 ratio) should be visible at $M+2$, providing further structural confirmation.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the chemical environment of the hydrogen (^1H) and carbon (^{13}C) nuclei.

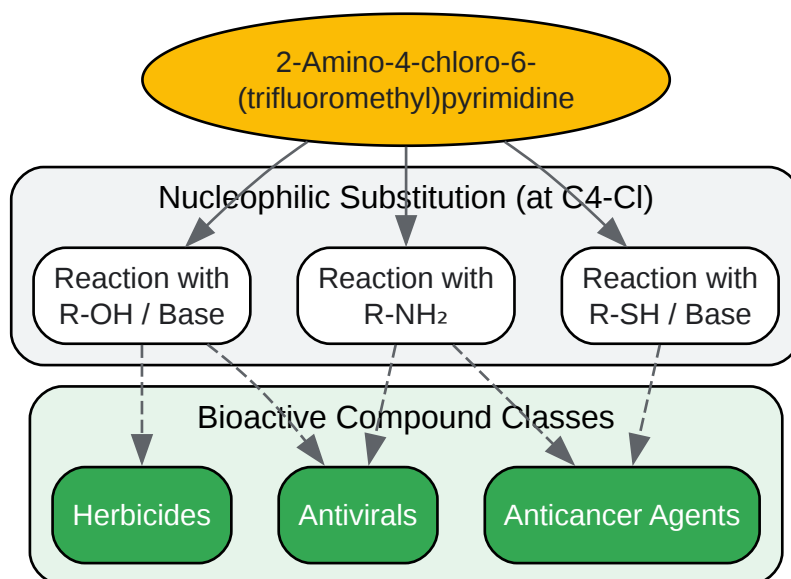
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
 - Rationale: These are common solvents that can dissolve a wide range of organic compounds. DMSO-d_6 is particularly good at solubilizing compounds with hydrogen-bonding capabilities, like the amino group.
- ^1H NMR:
 - Expected Signals: The spectrum is expected to be simple. A broad singlet for the $-\text{NH}_2$ protons (integration of 2H) and a singlet for the lone aromatic proton on the pyrimidine ring (integration of 1H). The chemical shifts will be influenced by the solvent and the electronic effects of the chloro and trifluoromethyl groups.
- ^{19}F NMR:
 - Expected Signals: A singlet corresponding to the $-\text{CF}_3$ group. This is a highly sensitive and unambiguous technique for confirming the presence of the fluorine-containing moiety.

Applications in Research and Development

The true value of **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine** lies in its utility as a versatile synthetic intermediate. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to a diverse library of derivatives.

The trifluoromethyl-pyrimidine scaffold is a known "privileged structure" in medicinal chemistry and agrochemical design.^[4] Related compounds are key intermediates in the synthesis of antiviral and anticancer agents.^{[5][6]} For instance, the amino group can be a site for further

modification, while the chloro group can be displaced by oxygen, nitrogen, or sulfur nucleophiles to build more complex molecules.



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Caption: Synthetic utility leading to bioactive molecules.

Safety, Handling, and Toxicology

Proper handling of **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine** is crucial. While comprehensive toxicological data for this specific compound is limited, information from its Safety Data Sheet (SDS) and analogous structures provides a basis for safe laboratory practices.^[7]

| Hazard Category | Information | Precautionary Measures |
|-----------------|---|---|
| Acute Toxicity | No specific data available for this compound.[7] A related compound, 2-Amino-4-(trifluoromethyl)pyrimidine, is classified as fatal if swallowed (Acute Tox. 2).[8][9] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Contact | May cause irritation. | Wear impervious gloves and protective clothing.[7] |
| Eye Contact | May cause serious eye irritation. | Wear tightly fitting safety goggles.[7] |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or fume hood. If exposure limits are exceeded, use a full-face respirator.[7] |
| Environmental | No specific data available.[7] A related compound is very toxic to aquatic life.[8] | Avoid release to the environment. |

First-Aid Measures

- Inhalation: Move the victim to fresh air.[7]
- Skin Contact: Remove contaminated clothing and wash skin with soap and water.[7]
- Eye Contact: Rinse cautiously with water for at least 15 minutes.[7]
- Ingestion: Rinse mouth with water. Seek immediate medical attention.[7]

Storage: Store in a tightly closed container in a dry, well-ventilated place.

References

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